4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy group on the benzene ring and a substituted phenylamine group at the sulfonamide nitrogen. The phenylamine substituent includes a 4-methoxy group and a 2-oxopyrrolidin-1-yl moiety at the 3-position. The compound’s design likely aims to balance lipophilicity (via ethoxy/methoxy groups) and hydrogen-bonding capacity (via sulfonamide and pyrrolidinone), which are critical for blood-brain barrier penetration and receptor binding .
Properties
IUPAC Name |
4-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-26-15-7-9-16(10-8-15)27(23,24)20-14-6-11-18(25-2)17(13-14)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIHJUYEOLPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidinone moiety: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.
Introduction of the ethoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using ethyl and methyl halides, respectively.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkylated derivatives.
Scientific Research Applications
4-Ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs documented in the literature:
Structural Analogs
2.1.1 N-(4-Methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (Compound 32, )
- Structure : Lacks the 4-ethoxy group but retains the 4-methoxy and 2-oxopyrrolidin-1-yl substituents on the phenyl ring.
- Properties : Melting point = 206–209°C; yield = 18%.
2.1.2 SB-258585 ()
- Structure : 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)phenyl]benzenesulfonamide.
- Properties : High 5-HT6 receptor affinity (Kd = 1.3 nM).
- Significance: Replacing the 2-oxopyrrolidin-1-yl group with a 4-methyl-piperazine enhances basicity, which may improve receptor binding via charge-charge interactions.
2.1.3 4-Methyl-N-(2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (4r, )
- Structure : Includes a 2-oxopyrrolidin-1-yl group but attached to an indole scaffold.
- Properties : Melting point = 96–97°C; yield = 14%.
- The lower melting point suggests reduced crystallinity, possibly due to flexible indole substituents .
Functional Analogs
2.2.1 SB-399885 ()
- Structure : N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide.
- Properties : 5-HT6 receptor antagonist.
- Significance : The dichloro and piperazinyl groups enhance steric and electronic interactions with the receptor’s hydrophobic pockets, a feature absent in the target compound .
2.2.2 Sildenafil Derivatives ()
- Structure: 4-ethoxy-N-[2-(methylamino)ethyl]benzenesulfonamide derivatives.
- Properties : PDE5 inhibitors with ethoxy groups.
- Significance : The ethoxy group in both compounds suggests shared synthetic strategies, but the target compound’s lack of a pyrazolopyrimidine core limits PDE5 affinity .
Table 1: Key Comparisons of Structural and Functional Analogs
*Estimated based on structural formula.
Biological Activity
The compound 4-ethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , a derivative of benzenesulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.45 g/mol. The structure includes a sulfonamide group, which is known for its pharmacological significance.
Recent studies have indicated that compounds similar to This compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, related compounds have shown significant COX-2 inhibitory activity, with some achieving up to 47.1% inhibition at 20 μM concentration .
- Cell Cycle Disruption : Similar compounds have been shown to block cell cycle progression at the G2/M phase by binding to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death in cancer models .
- Antiproliferative Effects : In vitro studies have demonstrated that certain derivatives exhibit nanomolar range antiproliferative activities against various cancer cell lines, which may be attributed to their ability to disrupt mitotic spindle formation .
Biological Activity Data
The following table summarizes the biological activities observed for This compound and related compounds:
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to This compound :
- Study on Anticancer Properties : A study evaluated the effects of a series of phenyl sulfonamides on different cancer cell lines, revealing that certain derivatives effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- COX Inhibition Study : Another investigation into the COX-inhibitory properties of sulfonamides demonstrated that modifications in the phenyl ring significantly enhanced COX-2 selectivity and potency .
- Angiogenesis Assays : Research involving chick chorioallantoic membrane assays indicated that specific sulfonamide derivatives could inhibit angiogenesis comparable to known agents like combretastatin A-4, showcasing their potential in cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
